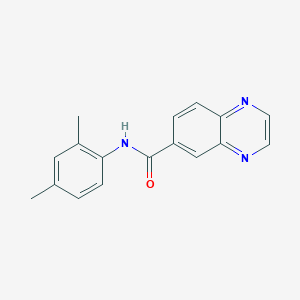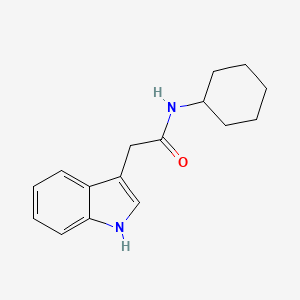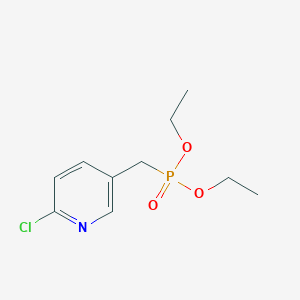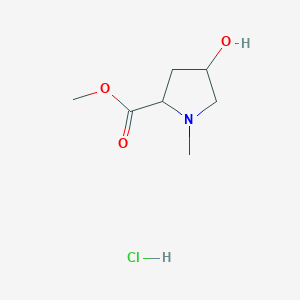
Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide, also known as QCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. QCA is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound. QCA has been studied for its potential use in medicinal chemistry, as well as in materials science.
作用機序
The mechanism of action of Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a potentially attractive candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several potential future directions for research on Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention. Other potential future directions include the development of new synthetic methods for this compound and the exploration of its potential applications in materials science.
合成法
The synthesis of Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide can be achieved through various methods, including the reaction of 2,4-dimethylphenylamine with quinoxaline-6-carboxylic acid in the presence of a coupling agent. Other methods involve the use of palladium-catalyzed cross-coupling reactions or copper-catalyzed coupling reactions. The purity and yield of this compound can be optimized through careful selection of reaction conditions and purification methods.
科学的研究の応用
Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-5-14(12(2)9-11)20-17(21)13-4-6-15-16(10-13)19-8-7-18-15/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISCXPCMAOWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)




![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)


![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)